N-(2-Bromo-6-fluorophenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Bromo-6-fluorophenyl)thiourea: is an organosulfur compound that belongs to the class of thiourea derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Condensation Method: One common method for synthesizing thiourea derivatives involves the condensation of amines with carbon disulfide in an aqueous medium.
Isocyanide Method: Another method involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur.
On-Water Reaction: A sustainable and chemoselective synthesis of unsymmetrical thioureas can be achieved through the reaction of (thio)isocyanates with amines in water.
Industrial Production Methods: Industrial production of N-(2-Bromo-6-fluorophenyl)thiourea typically involves large-scale synthesis using the above-mentioned methods, optimized for higher yields and purity. The choice of method depends on the availability of starting materials, cost, and desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: N-(2-Bromo-6-fluorophenyl)thiourea can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: Thiourea derivatives can be oxidized to form sulfonyl derivatives or reduced to form corresponding amines.
Free Radical Reactions: The compound can participate in free radical reactions, such as those involving N-bromosuccinimide (NBS), where the bromine atom is involved in radical formation.
Common Reagents and Conditions:
N-bromosuccinimide (NBS): Used in free radical bromination reactions.
Elemental Sulfur: Used in the synthesis of thioureas from isocyanides.
Carbon Disulfide: Used in the condensation method for thiourea synthesis.
Major Products Formed:
Substituted Thioureas: Formed through nucleophilic substitution reactions.
Sulfonyl Derivatives: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology:
Antibacterial and Antifungal Agents: N-(2-Bromo-6-fluorophenyl)thiourea has shown potential as an antibacterial and antifungal agent.
Anticancer Research: Thiourea derivatives are being studied for their anticancer properties and ability to inhibit tumor growth.
Medicine:
Drug Development: The compound is being explored for its potential use in developing new therapeutic agents for various diseases.
Industry:
Photographic Films and Dyes: Thiourea derivatives are used in the production of photographic films and dyes due to their chemical properties.
Wirkmechanismus
The mechanism of action of N-(2-Bromo-6-fluorophenyl)thiourea involves its interaction with specific molecular targets and pathways. For example, in antiviral research, thiourea derivatives have been shown to inhibit virus-cell fusion by blocking the interaction between viral proteins and cellular receptors . This inhibition prevents the virus from entering and infecting host cells.
Vergleich Mit ähnlichen Verbindungen
N-(2-Bromo-4-fluorophenyl)thiourea: Another thiourea derivative with similar chemical properties.
N-(2-Chloro-6-fluorophenyl)thiourea: A compound with a chlorine atom instead of bromine, exhibiting similar reactivity.
Uniqueness: N-(2-Bromo-6-fluorophenyl)thiourea is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
65896-12-0 |
---|---|
Molekularformel |
C7H6BrFN2S |
Molekulargewicht |
249.11 g/mol |
IUPAC-Name |
(2-bromo-6-fluorophenyl)thiourea |
InChI |
InChI=1S/C7H6BrFN2S/c8-4-2-1-3-5(9)6(4)11-7(10)12/h1-3H,(H3,10,11,12) |
InChI-Schlüssel |
IFOVNLDXKNVXNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Br)NC(=S)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.